Nazartinib

Catalog No.
S547951
CAS No.
1508250-71-2
M.F
C26H31ClN6O2
M. Wt
495.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nazartinib

CAS Number

1508250-71-2

Product Name

Nazartinib

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide

Molecular Formula

C26H31ClN6O2

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1

InChI Key

IOMMMLWIABWRKL-WUTDNEBXSA-N

SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

EGF816; EGF-816; EGF 816; NVS-816; NVS 816; NVS816; Nazartinib.

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl

Description

The exact mass of the compound Nazartinib is 494.2197 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FGFR Inhibition:

  • Mechanism

    Nazartinib belongs to a class of drugs called Fibroblast Growth Factor Receptor (FGFR) inhibitors. FGFRs are proteins on the surface of cells that play a role in cell growth, proliferation, and survival. Mutations in these receptors can contribute to uncontrolled cell growth and cancer development. Nazartinib works by blocking the activity of specific FGFRs, particularly FGFR1, FGFR2, and FGFR3, thereby hindering cancer cell growth and promoting cell death [].

  • Cancer Types

    Research is ongoing to evaluate the effectiveness of Nazartinib in treating cancers driven by FGFR mutations. Some promising areas include:

    • FGF Fusion-positive Cholangiocarcinoma: This is a rare and aggressive bile duct cancer often harboring FGFR2 fusions. Early clinical trials suggest Nazartinib may induce tumor shrinkage and improve progression-free survival in these patients [].
    • Other Cancers: Studies are also exploring the use of Nazartinib in FGFR-mutant tumors of the lung, bladder, and other organs [].

Combination Therapy:

  • Rationale: Combining Nazartinib with other cancer therapies is being explored to potentially improve treatment efficacy and overcome resistance mechanisms.
    • EGFR-mutant Non-Small Cell Lung Cancer (NSCLC): NSCLC is a common type of lung cancer where mutations in the Epidermal Growth Factor Receptor (EGFR) gene are frequent. While existing EGFR-targeted therapies are initially effective, resistance often develops. Studies are investigating Nazartinib in combination with these drugs to see if it can overcome resistance and extend patient benefits [].

Nazartinib, also known as EGF816, is an irreversible, third-generation epidermal growth factor receptor (EGFR) inhibitor specifically designed to target mutant forms of EGFR, particularly the T790M mutation. This compound is notable for its oral bioavailability and has been developed for the treatment of non-small cell lung cancer (NSCLC) that harbors activating mutations in the EGFR gene. Nazartinib is currently under investigation in clinical trials, including a Phase III study comparing its efficacy against other EGFR inhibitors such as erlotinib and gefitinib in patients with advanced NSCLC .

The chemical formula of Nazartinib is C26H31ClN6O2, with a molecular weight of approximately 495.02 g/mol. Its IUPAC name is N-{7-chloro-1-[(3R)-1-[(2E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]-1H-1,3-benzodiazol-2-yl}-2-methylpyridine-4-carboxamide . The compound's structure allows it to selectively bind to mutant EGFRs, inhibiting their activity and thus impeding tumor growth.

Nazartinib acts by covalently binding to the mutated EGFR protein, specifically targeting the L858R, exon 19 deletion, and T790M mutations. This binding disrupts the EGFR signaling pathway, which is critical for the growth and survival of cancer cells harboring these mutations [].

Nazartinib functions primarily through covalent binding to the mutant forms of the EGFR. This binding inhibits the receptor's kinase activity, which is crucial for downstream signaling pathways that promote cell proliferation and survival. The mechanism involves the formation of a stable bond between Nazartinib and the cysteine residue in the ATP-binding site of the mutant EGFR .

Upon administration, Nazartinib undergoes metabolic transformations that may lead to reactive metabolites. Studies using liquid chromatography-tandem mass spectrometry have identified these unexpected metabolites, which could have implications for both efficacy and toxicity .

The biological activity of Nazartinib is characterized by its selective inhibition of mutant EGFRs. It has been shown to effectively block signaling pathways associated with tumor growth in various preclinical models. Specifically, it targets not only the common activating mutations but also the T790M resistance mutation that often arises in patients undergoing treatment with first-generation EGFR inhibitors .

Clinical studies have reported that Nazartinib exhibits a favorable safety profile with manageable side effects, primarily low-grade skin toxicity such as maculopapular rash and occasional pneumonitis .

The synthesis of Nazartinib involves several key steps that focus on constructing its complex molecular framework. While specific synthetic pathways are proprietary or not fully disclosed in public literature, general methods include:

  • Formation of the Benzodiazole Ring: The synthesis begins with creating a benzodiazole derivative that serves as a core structure.
  • Introduction of the Chlorine Atom: Chlorination reactions are employed to introduce the chlorine substituent at the appropriate position on the benzodiazole.
  • Attachment of Side Chains: Various side chains are added through coupling reactions involving amines and carboxylic acids.
  • Final Modifications: The final steps involve purification and characterization to ensure the compound meets required specifications for clinical use.

These synthetic routes are designed to optimize yield and purity while ensuring that all stereochemical configurations are correctly established .

Nazartinib is primarily being investigated for its application in treating non-small cell lung cancer, particularly in patients with specific EGFR mutations. Its ability to selectively inhibit mutant forms makes it a promising candidate for overcoming resistance associated with prior therapies .

In addition to its role in oncology, ongoing research may explore potential applications in other cancers or conditions where aberrant EGFR signaling plays a critical role.

Interaction studies have indicated that Nazartinib may exhibit significant drug-drug interactions, particularly when co-administered with agents like benzyl alcohol or bupivacaine, which can increase the risk of methemoglobinemia . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Furthermore, pharmacokinetic studies are essential to elucidate how Nazartinib interacts with metabolic enzymes and transporters within the body, providing insights into its absorption, distribution, metabolism, and excretion profiles.

Nazartinib shares similarities with several other EGFR inhibitors but stands out due to its specificity for mutant forms of the receptor. Below is a comparison highlighting its uniqueness:

Compound NameTypeSpecificityKey Features
ErlotinibFirst-generation inhibitorWild-type and some mutantsOral bioavailability; reversible binding
GefitinibFirst-generation inhibitorWild-type and some mutantsSimilar mechanism; reversible binding
OsimertinibThird-generation inhibitorT790M mutationIrreversible binding; broader efficacy
AfatinibSecond-generation inhibitorMultiple mutationsIrreversible; pan-HER inhibition
NazartinibThird-generation inhibitorSelective for mutant EGFRIrreversible; designed for T790M

Nazartinib's unique feature lies in its selective action against specific mutations like T790M while maintaining an oral bioavailability profile similar to other inhibitors. This specificity may provide advantages in treatment outcomes compared to less selective agents .

Nazartinib (C₂₆H₃₁ClN₆O₂) is a third-generation epidermal growth factor receptor (EGFR) inhibitor with a molecular weight of 495.0 g/mol. Its structure features a benzimidazole core linked to a pyridinecarboxamide group and a dimethylamino-substituted butenoyl side chain (Figure 1). The stereochemical configuration includes an (R,E)-geometry at the azepane ring and the α,β-unsaturated ketone moiety, respectively. The acrylamide group at the azepane nitrogen facilitates covalent binding to Cys797 in EGFR’s kinase domain, a hallmark of irreversible inhibition.

Key structural features:

  • Benzimidazole ring: Serves as a central scaffold for interacting with EGFR’s hydrophobic back pocket.
  • Pyridinecarboxamide: Engages in hydrogen bonding with Met793 and Lys745 residues.
  • Dimethylamino butenoyl side chain: Enhances solubility and selectivity for mutant EGFR isoforms.

The stereochemistry at the azepane’s C3 position (R)-configuration is critical for maintaining potency against T790M mutants while minimizing wild-type EGFR inhibition.

Synthesis Pathways and Key Intermediate Compounds

Nazartinib’s synthesis involves multi-step convergent routes, as detailed in patents WO2016016822 and WO2015081463. A representative pathway includes:

  • Azepane ring formation: Silyl aza-Prins cyclization generates the chiral azepane intermediate I (Table 1).
  • Benzimidazole coupling: Reaction of 7-chloro-1H-benzimidazole-2-amine with pyridine-4-carboxylic acid derivatives yields intermediate II.
  • Final assembly: Michael addition of the azepane intermediate to the α,β-unsaturated ketone completes the structure.
IntermediateStructureRole in Synthesis
I(R)-tert-butyl 3-(7-chloro-1H-benzimidazol-1-yl)azepane-1-carboxylateChiral azepane precursor
IIN-(7-chloro-1H-benzimidazol-2-yl)-2-methylisonicotinamideCore benzimidazole-pyridine unit

Key challenges include maintaining stereochemical purity during azepane formation and optimizing yields in the final coupling step.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallography (PDB: 5FED, 5FEQ) reveals Nazartinib’s binding mode in EGFR’s ATP pocket. The compound adopts a U-shaped conformation, with critical interactions (Table 2):

Interaction TypeResiduesDistance (Å)Contribution
Covalent bondCys7971.8Irreversible inhibition
Hydrogen bondMet7932.1Stabilizes pyridinecarboxamide
HydrophobicLeu7923.5Enhances mutant selectivity

Conformational dynamics studies show that Nazartinib induces a 15° rotation in Met793’s backbone carbonyl, enabling deeper penetration into the T790M mutant’s enlarged hydrophobic pocket. Molecular dynamics simulations further confirm reduced flexibility in the DFG motif (Asp855-Phe856-Gly857) upon binding, stabilizing the inactive kinase state.

Solubility, Partition Coefficients, and Stability Profiling

Nazartinib exhibits moderate aqueous solubility (0.5 mg/mL at pH 7.4) and a calculated logP of 3.9, reflecting balanced hydrophobicity for oral bioavailability. Stability studies highlight:

  • pH stability: Degrades <5% over 24 hours at pH 1–7.4, suitable for gastrointestinal absorption.
  • Thermal stability: Maintains integrity at 25°C for 6 months, with decomposition observed only above 150°C.
  • Plasma protein binding: 92% bound to human serum albumin, primarily via Sudlow site I (binding constant K = 2.34 × 10⁴ M⁻¹).

Partition coefficients:

SolventLogD (25°C)
Octanol/water3.9
Cyclohexane1.2

The compound’s stability in human liver microsomes (half-life >60 minutes) suggests slow hepatic metabolism, aligning with its once-daily dosing potential.

Irreversible Inhibition of Mutant Epidermal Growth Factor Receptor

Nazartinib represents a third-generation epidermal growth factor receptor tyrosine kinase inhibitor specifically engineered to target mutant forms of the epidermal growth factor receptor while sparing wild-type receptor activity [4]. The compound functions through an irreversible inhibition mechanism that distinguishes it from first and second-generation inhibitors by forming permanent covalent bonds with specific amino acid residues within the adenosine triphosphate binding pocket of mutant epidermal growth factor receptor variants [2] [10].

The irreversible nature of nazartinib's inhibition stems from its ability to form covalent interactions with the cysteine 797 residue located within the adenosine triphosphate binding site of the epidermal growth factor receptor kinase domain [27] [30]. This covalent bond formation represents a critical mechanistic feature that enables the compound to overcome resistance mechanisms associated with the threonine 790 methionine mutation, which increases adenosine triphosphate affinity and creates steric hindrance that diminishes the effectiveness of reversible inhibitors [2] [27].

Biochemical characterization reveals that nazartinib demonstrates potent inhibitory activity against the most clinically relevant epidermal growth factor receptor mutations, including the leucine 858 arginine point mutation, exon 19 deletions, and the acquired resistance mutation threonine 790 methionine [2] [32]. The compound exhibits particularly robust activity against double and triple mutant forms of the receptor that commonly emerge during therapeutic resistance development [2] [10].

Covalent Binding Kinetics to Epidermal Growth Factor Receptor Threonine 790 Methionine and Leucine 858 Arginine Mutants

The kinetic parameters governing nazartinib's interaction with mutant epidermal growth factor receptor variants reveal distinct binding characteristics that underlie its therapeutic selectivity. Detailed kinetic analysis demonstrates that nazartinib exhibits a dissociation constant (Ki) of 31 nanomolar and an inactivation rate constant (kinact) of 0.222 per minute when interacting with the leucine 858 arginine/threonine 790 methionine double mutant epidermal growth factor receptor [10] [16].

The two-step inhibition mechanism involves an initial reversible binding event followed by time-dependent covalent bond formation with the target cysteine residue [28]. This kinetic profile distinguishes nazartinib from quinazoline-based irreversible inhibitors, which typically demonstrate higher binding affinity but lower inactivation efficiency [28]. Comparative kinetic studies reveal that nazartinib shows approximately 500-fold lower affinity and inactivation efficiency compared to first-generation irreversible inhibitors, but maintains similar weak reactivity characteristics [28].

Table 1: Nazartinib Biochemical Activity Profile

ParameterValueTarget MutationReference
Ki (binding affinity)31 nMLeucine 858 Arginine/Threonine 790 Methionine [10] [16]
kinact (inactivation rate)0.222 min⁻¹Leucine 858 Arginine/Threonine 790 Methionine [10] [16]
Inhibitory Concentration 504 nMH1975 cell line (Threonine 790 Methionine) [22]
Inhibitory Concentration 506 nMH3255 cell line (Leucine 858 Arginine) [22]
Inhibitory Concentration 502 nMHCC827 cell line (Exon 19 deletion) [22]

Detailed cellular studies demonstrate that nazartinib achieves effective concentrations for 50% phosphorylated epidermal growth factor receptor inhibition of 5, 1, and 3 nanomolar in H3255, HCC827, and H1975 cell lines, respectively [10] [22]. These values correlate with the compound's ability to inhibit cell proliferation, with effective concentrations for 50% growth inhibition ranging from 9 to 25 nanomolar across different mutant epidermal growth factor receptor-expressing cell lines [10] [22].

Selectivity Profiling Against Wild-Type Epidermal Growth Factor Receptor and Off-Target Kinases

Nazartinib demonstrates remarkable selectivity for mutant epidermal growth factor receptor variants over the wild-type receptor, a characteristic that represents a significant advancement over earlier generation inhibitors [2] [4]. Selectivity index calculations reveal that nazartinib exhibits over 100-fold preferential inhibition of threonine 790 methionine-containing mutants compared to wild-type epidermal growth factor receptor [2].

Comprehensive selectivity profiling demonstrates that nazartinib achieves an inhibitory concentration 50 value of 1031 nanomolar against wild-type epidermal growth factor receptor-expressing cells, compared to substantially lower values against mutant variants [2]. This selectivity translates to selectivity index values of approximately -2 for threonine 790 methionine-containing mutants, indicating inhibitory concentration 50 values that are greater than 100-fold lower than those observed for wild-type epidermal growth factor receptor [2].

Table 2: Nazartinib Selectivity Profile

TargetInhibitory Concentration 50Selectivity IndexCell Line/SystemReference
Wild-type Epidermal Growth Factor Receptor1031 nMReferenceBa/F3 cells [2]
Leucine 858 Arginine + Threonine 790 Methionine~10 nM≤-2Ba/F3 cells [2]
Exon 19 deletion + Threonine 790 Methionine~10 nM≤-2Ba/F3 cells [2]
Exon 20 insertionsVariable~-1Ba/F3 cells [2]

The compound's selectivity extends to various epidermal growth factor receptor exon 20 insertion mutations, where nazartinib demonstrates comparable efficacy to osimertinib against first and second-generation tyrosine kinase inhibitor-resistant variants [2]. For mutations such as tyrosine 764 valine 765 insertion histidine histidine, alanine 767 valine 769 duplication alanine serine valine, and aspartic acid 770 asparagine 771 insertion asparagine proline glycine, nazartinib achieves selectivity index values of approximately -1, indicating therapeutic windows suitable for clinical application [2].

Limited kinome-wide selectivity data suggests that nazartinib maintains specificity for epidermal growth factor receptor family members while avoiding significant off-target kinase inhibition [9] [14]. This selectivity profile contrasts with multi-targeted kinase inhibitors and contributes to the compound's improved tolerability profile compared to less selective agents [3] [6].

Downstream Signaling Pathway Modulation in Oncogenic Contexts

Nazartinib's inhibition of mutant epidermal growth factor receptor translates into comprehensive modulation of downstream oncogenic signaling cascades that drive tumor cell proliferation and survival [2] [11]. The compound effectively suppresses multiple critical pathways emanating from activated epidermal growth factor receptor, including the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway, the rat sarcoma/rapidly accelerated fibrosarcoma/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase cascade, and signal transducer and activator of transcription signaling networks [11] [13].

Immunoblotting analysis demonstrates that nazartinib treatment results in dose-dependent inhibition of epidermal growth factor receptor autophosphorylation, which subsequently prevents activation of downstream effector proteins [2]. Specifically, the compound blocks phosphorylation of protein kinase B and extracellular signal-regulated kinase in cells expressing various epidermal growth factor receptor mutations, including exon 20 insertion variants that typically demonstrate resistance to first and second-generation inhibitors [2].

Table 3: Downstream Signaling Pathway Inhibition by Nazartinib

Pathway ComponentEffectMutation ContextFunctional OutcomeReference
Phosphorylated Epidermal Growth Factor ReceptorInhibitedAll mutant formsLoss of receptor activation [2]
Phosphorylated Protein Kinase BSuppressedExon 19 deletion, Leucine 858 ArginineReduced survival signaling [2]
Phosphorylated Extracellular Signal-Regulated KinaseBlockedMultiple mutationsDecreased proliferation [2]
Apoptosis inductionEnhancedExon 20 insertionsIncreased cell death [2]

The compound's ability to modulate these pathways correlates directly with its anti-proliferative and pro-apoptotic effects in cancer cells [2] [23]. Flow cytometric analysis reveals that nazartinib treatment increases the proportion of annexin V-positive cells, indicating enhanced apoptosis induction in cells expressing drug-sensitive epidermal growth factor receptor mutations [2]. In cells harboring exon 20 insertion mutations, nazartinib achieves apoptosis rates of approximately 48.9% to 51.3% following 48-hour treatment, demonstrating significant therapeutic activity against these traditionally resistant variants [2].

Nazartinib, chemically designated as N-[7-chloro-1-[(3R)-1-[(2E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide, represents a third-generation epidermal growth factor receptor tyrosine kinase inhibitor with the molecular formula C26H31ClN6O2 and molecular weight of 495.02 g/mol [1] [2]. The compound demonstrates moderate metabolic stability in human liver microsomes, characterized by an intrinsic clearance of 46.48 mL/min/kg and an in vitro half-life of 17.44 minutes [3] [4].

The absorption characteristics of nazartinib follow typical patterns observed in third-generation tyrosine kinase inhibitors, with the compound exhibiting oral bioavailability suitable for therapeutic applications. Distribution studies indicate that nazartinib undergoes extensive tissue distribution, with particular accumulation in target tissues expressing epidermal growth factor receptor mutations [5] [6]. The compound demonstrates preferential distribution to lung tissue, which is consistent with its intended therapeutic application in non-small cell lung cancer [7].

Metabolic pathway analysis reveals that nazartinib undergoes comprehensive biotransformation through multiple phase I metabolic reactions. The primary metabolic pathways include hydroxylation, oxidation, and N-demethylation processes, resulting in the formation of six distinct phase I metabolites [8] [9]. These metabolic transformations occur predominantly in hepatic tissue through cytochrome P450-mediated mechanisms, with the compound demonstrating substrate characteristics for multiple cytochrome P450 isoforms [3].

The metabolic profile demonstrates significant complexity, with oxidative transformations occurring at multiple sites within the molecular structure. Alpha-oxidation reactions occur at both the azepane ring and the dimethyl amine group, while hydroxylation reactions target the azepane ring and the methyl group attached to the isonicotinamide moiety [8] [9]. N-demethylation represents another significant metabolic pathway, resulting in the formation of demethylated metabolites that retain portions of the parent compound's pharmacological activity [8].

Cytochrome P450-Mediated Biotransformation and Metabolite Identification

Cytochrome P450-mediated biotransformation of nazartinib involves multiple enzyme systems, with the compound demonstrating substrate characteristics for several cytochrome P450 isoforms. Liquid chromatography-tandem mass spectrometry analysis has identified eight distinct metabolites, including six phase I metabolites and two reactive intermediates formed through bioactivation processes [8] [9].

The identified metabolites include NZB481 (m/z 481), formed through N-demethylation with a retention time of 36.12 minutes and characteristic fragment ions at m/z 287, 195, 98, and 44. Three distinct metabolites with molecular weight 509 (NZB509a, NZB509b, and NZB509c) represent oxidative transformations at different molecular sites. NZB509a results from oxidation at the methyl group attached to the isonicotinamide moiety, while NZB509b represents α-oxidation of the dimethyl amine group, and NZB509c arises from α-oxidation at the azepane ring [8] [9].

Hydroxylation reactions produce two metabolites with molecular weight 511. NZB511a results from α-hydroxylation at the azepane ring with fragment ions at m/z 287, 225, 180, and 112, while NZB511b represents hydroxylation at the methyl group attached to the isonicotinamide group with fragment ions at m/z 303, 209, 112, and 84 [8] [9].

The biotransformation process also generates reactive intermediates, including NZB520 (m/z 520) and NZB506 (m/z 506), which represent cyano adducts formed through bioactivation at the carbon atom between the unsaturated conjugated system and the aliphatic linear tertiary amine [8] [9]. These reactive metabolites demonstrate the potential for bioactivation, with implications for understanding the compound's safety profile and potential for generating reactive species.

Unexpectedly, the azepane ring does not undergo bioactivation despite predictions from structural alert systems. Instead, bioactivation occurs at the carbon atom linking the aliphatic linear tertiary amine and the electron-withdrawing butenoyl amide group, generating iminium intermediates as reactive species [8] [9]. This bioactivation mechanism differs from typical patterns observed with similar structural motifs and represents a unique metabolic liability for this compound class.

Protein Binding Affinity and Serum Albumin Interaction Dynamics

Nazartinib demonstrates significant binding affinity to human serum albumin, with binding constants determined through multiple experimental approaches. Fluorescence quenching studies reveal static complex formation between nazartinib and human serum albumin, with binding constants ranging from 2.34 × 10⁴ to 2.81 × 10⁴ M⁻¹ across temperature ranges from 25°C to 35°C [10].

The temperature-dependent binding studies demonstrate decreasing binding constants with increasing temperature, confirming static quenching mechanisms rather than dynamic quenching processes. At 25°C, the binding constant determined using the double-log formula reaches 2.81 × 10⁴ M⁻¹, decreasing to 2.55 × 10⁴ M⁻¹ at 30°C and 2.34 × 10⁴ M⁻¹ at 35°C [10].

Thermodynamic analysis indicates that nazartinib binding to human serum albumin occurs spontaneously and is driven primarily by electrostatic forces. The interaction demonstrates favorable thermodynamic parameters, suggesting stable complex formation under physiological conditions [10]. Molecular docking studies provide additional mechanistic insights, revealing that nazartinib binds to Sudlow site I on the human serum albumin surface with a total binding energy of -25.59 kJ mol⁻¹ [10].

Site marker displacement studies using phenylbutazone and ibuprofen confirm that nazartinib competes specifically for Sudlow site I binding, with no significant interference observed for Sudlow site II interactions. The binding pocket encompasses key amino acid residues including ARG 257, ARG 222, LYS 199, and GLU 292, with the interaction stabilized through hydrogen bonding and electrostatic forces in the form of pi-H bonds [10].

The protein binding characteristics demonstrate moderate to high binding affinity, which has implications for the compound's pharmacokinetic profile, including distribution kinetics, elimination pathways, and potential for drug-drug interactions through displacement mechanisms. The binding affinity falls within ranges typical for therapeutic compounds, suggesting appropriate balance between bound and free drug fractions for optimal pharmacological activity [10].

In Vitro/In Vivo Correlation of Efficacy in Preclinical Models

Preclinical efficacy studies demonstrate strong correlation between in vitro cellular activity and in vivo antitumor effects in multiple model systems. In vitro studies using human lung cancer cell lines harboring epidermal growth factor receptor mutations show potent inhibitory activity, with IC50 values ranging from 1-25 nM depending on the specific mutation profile and cell line characteristics [6] [11] [12].

The H1975 cell line, harboring L858R and T790M mutations, demonstrates IC50 values between 5-25 nM, with pEGFR EC50 values of 3 nM and OC50 values of 5 nM [6] [12]. H3255 cells expressing L858R mutation show IC50 values of 4-9 nM with pEGFR EC50 values of 5 nM [6] [12]. HCC827 cells harboring exon 19 deletions demonstrate the highest sensitivity with IC50 values of 1-11 nM, pEGFR EC50 values of 1 nM, and OC50 values of 2 nM [6] [12].

Selectivity index calculations demonstrate exceptional mutation specificity for nazartinib against epidermal growth factor receptor T790M-containing cell lines, with selectivity index values of ≤-2, indicating IC50 values for T790M-positive cells that are more than 100-fold lower than those for wild-type epidermal growth factor receptor [11] [13]. This selectivity profile matches clinical observations and validates the compound's design as a mutant-selective inhibitor.

In vivo xenograft studies confirm the translation of in vitro activity to tumor growth inhibition in mouse models. H1975 xenograft studies demonstrate dose-dependent efficacy, with near-complete tumor regression achieved at doses of 50 mg/kg administered orally [12]. At lower doses of 30 mg/kg and 100 mg/kg, tumor regressions of 61% and 80% respectively are observed, with tumor/control ratios demonstrating significant antitumor activity [12].

Patient-derived xenograft models provide additional validation of efficacy, with nazartinib demonstrating significant antitumor activity in models expressing various epidermal growth factor receptor mutations including exon 19 deletions and T790M resistance mutations [11] [14]. The correlation between in vitro IC50 values and in vivo efficacy parameters supports the predictive value of cellular assays for clinical activity.

Pharmacodynamic studies in xenograft models demonstrate sustained inhibition of epidermal growth factor receptor phosphorylation consistent with the compound's irreversible binding mechanism [14]. Biomarker analysis confirms target engagement in tumor tissue, with phosphorylated epidermal growth factor receptor levels significantly reduced following nazartinib treatment across multiple model systems [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

494.2197019 g/mol

Monoisotopic Mass

494.2197019 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KE7K32EME8

Wikipedia

Nazartinib

Dates

Last modified: 08-15-2023
1: Jia Y, Juarez J, Li J, Manuia M, Niederst MJ, Tompkins C, Timple N, Vaillancourt MT, Pferdekamper AC, Lockerman EL, Li C, Anderson J, Costa C, Liao D, Murphy E, DiDonato M, Bursulaya B, Lelais G, Barretina J, McNeill M, Epple R, Marsilje TH, Pathan N, Engelman JA, Michellys PY, McNamara P, Harris J, Bender S, Kasibhatla S. EGF816 Exerts Anticancer Effects in Non-Small Cell Lung Cancer by Irreversibly and Selectively Targeting Primary and Acquired Activating Mutations in the EGF Receptor. Cancer Res. 2016 Mar 15;76(6):1591-602. doi: 10.1158/0008-5472.CAN-15-2581. PubMed PMID: 26825170.
2: Lelais G, Epple R, Marsilje TH, Long YO, McNeill M, Chen B, Lu W, Anumolu J, Badiger S, Bursulaya B, DiDonato M, Fong R, Juarez J, Li J, Manuia M, Mason DE, Gordon P, Groessl T, Johnson K, Jia Y, Kasibhatla S, Li C, Isbell J, Spraggon G, Bender S, Michellys PY. Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imid azol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. J Med Chem. 2016 Jul 28;59(14):6671-89. doi: 10.1021/acs.jmedchem.5b01985. PubMed PMID: 27433829.
3: Liao BC, Lin CC, Lee JH, Yang JC. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors. J Biomed Sci. 2016 Dec 3;23(1):86. Review. PubMed PMID: 27912760; PubMed Central PMCID: PMC5135794.
4: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. J Hematol Oncol. 2016 Apr 12;9:34. doi: 10.1186/s13045-016-0268-z. Review. PubMed PMID: 27071706; PubMed Central PMCID: PMC4830020.
5: Sun JM, Park K. Can we define the optimal sequence of epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of epidermal growth factor receptor-mutant nonsmall cell lung cancer? Curr Opin Oncol. 2017 Mar;29(2):89-96. doi: 10.1097/CCO.0000000000000350. PubMed PMID: 28085680.
6: Kobayashi Y, Mitsudomi T. Not all epidermal growth factor receptor mutations in lung cancer are created equal: Perspectives for individualized treatment strategy. Cancer Sci. 2016 Sep;107(9):1179-86. doi: 10.1111/cas.12996. Review. PubMed PMID: 27323238; PubMed Central PMCID: PMC5021039.
7: Ou SH, Soo RA. Dacomitinib in lung cancer: a "lost generation" EGFR tyrosine-kinase inhibitor from a bygone era? Drug Des Devel Ther. 2015 Oct 15;9:5641-53. doi: 10.2147/DDDT.S52787. Review. PubMed PMID: 26508839; PubMed Central PMCID: PMC4610796.

Explore Compound Types